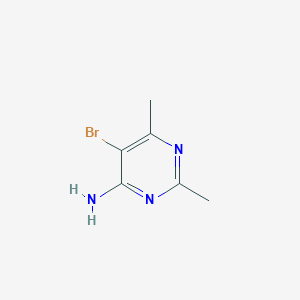

5-Bromo-2,6-dimethylpyrimidin-4-amine

Description

Foundational Significance of Pyrimidine (B1678525) Scaffolds in Chemical Science

The pyrimidine nucleus is a cornerstone of chemical and biological sciences. As an electron-rich aromatic heterocycle, it forms the structural backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. sigmaaldrich.comstackexchange.com This inherent biological relevance has established the pyrimidine scaffold as a "privileged" structure in medicinal chemistry. nih.gov Its versatile nature allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the synthesis of a vast library of derivatives with diverse pharmacological activities. stackexchange.com Consequently, pyrimidine-based compounds are integral to a wide array of therapeutic agents, including anticancer drugs like 5-fluorouracil (B62378) and antimicrobial agents like sulfadiazine. researchgate.net The continuous exploration of pyrimidine derivatives highlights their enduring importance in the quest for novel and effective therapeutic solutions. sigmaaldrich.comnih.gov

Strategic Importance of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the pyrimidine ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for constructing more complex molecules. nih.gov Halogenated pyrimidines are key building blocks in organic synthesis, primarily due to the halogen's ability to function as a leaving group in nucleophilic substitution reactions and as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govsrdpharma.com This reactivity allows for the strategic introduction of various functional groups, which is a crucial step in the development of new pharmaceuticals and materials. researchgate.net Furthermore, halogenation can influence the physicochemical properties of the molecule, potentially enhancing its biological activity. srdpharma.com The development of efficient and regioselective halogenation methods remains an active area of research, underscoring the strategic value of these intermediates in modern synthetic chemistry. nih.gov

Current Research Landscape and Academic Interest in 5-Bromo-2,6-dimethylpyrimidin-4-amine

While the broader class of halogenated pyrimidines is of significant interest to the scientific community, specific academic research focusing on 5-Bromo-2,6-dimethylpyrimidin-4-amine is not extensively documented in publicly available literature. It is often cataloged by chemical suppliers as a research chemical for organic synthesis. sigmaaldrich.com The academic interest in this particular compound appears to be limited, with more attention given to structurally related isomers like 2-Amino-5-bromo-4,6-dimethylpyrimidine. sigmaaldrich.comsigmaaldrich.com

The potential utility of 5-Bromo-2,6-dimethylpyrimidin-4-amine can be inferred from the established reactivity of similar halogenated pyrimidinamines. The bromine atom at the 5-position serves as a prime site for synthetic elaboration through cross-coupling reactions, while the amino group at the 4-position and the methyl groups at the 2- and 6-positions can also influence the molecule's reactivity and biological interactions. Although direct research findings are scarce, its structural motifs suggest potential as a building block in discovery chemistry programs.

Chemical Compound Data

Below are tables detailing the available information for 5-Bromo-2,6-dimethylpyrimidin-4-amine and other mentioned compounds.

Table 1: 5-Bromo-2,6-dimethylpyrimidin-4-amine

| Property | Value |

|---|---|

| CAS Number | 4214-57-7 sigmaaldrich.com |

| Molecular Formula | C₆H₈BrN₃ sigmaaldrich.com |

| Synonyms | 4-Amino-5-bromo-2,6-dimethylpyrimidine |

Table 2: Other Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Amino-5-bromo-4,6-dimethylpyrimidine | 4214-57-7 sigmaaldrich.com | C₆H₈BrN₃ |

| 5-Bromo-4,6-dimethylpyridin-2-amine | 89856-44-0 | C₇H₉BrN₂ |

| 5-Fluorouracil | 51-21-8 | C₄H₃FN₂O₂ |

Structure

3D Structure

Properties

CAS No. |

7752-80-9 |

|---|---|

Molecular Formula |

C6H8BrN3 |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

5-bromo-2,6-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C6H8BrN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) |

InChI Key |

BGFGBTQZFTZLFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2,6 Dimethylpyrimidin 4 Amine and Congeners

De Novo Synthetic Routes for Pyrimidine (B1678525) Core Formation

The de novo synthesis approach involves the construction of the pyrimidine ring from acyclic precursors. This strategy is fundamental in heterocyclic chemistry and offers a high degree of flexibility in introducing substituents to the core structure.

The most common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon bifunctional fragment with a compound containing an N-C-N moiety, such as amidines, ureas, or guanidines. bu.edu.eg This [3+3] cycloaddition strategy is a powerful tool for creating a wide variety of pyrimidine derivatives. mdpi.comnih.gov

For the synthesis of the 2,6-dimethylpyrimidin-4-amine core, a typical reaction would involve the condensation of acetylacetone (a 1,3-dicarbonyl compound) with guanidine. The reaction proceeds via the formation of C-N bonds, leading to the heterocyclic ring. nih.gov Various catalysts, including acids or bases, can be employed to facilitate this transformation. mdpi.comnih.gov Furthermore, ultrasound irradiation has been shown to promote cyclocondensation reactions, often leading to higher yields and shorter reaction times. organic-chemistry.org

| Precursor 1 | Precursor 2 | Key Reaction Type | Resulting Core |

| Acetylacetone | Guanidine | Cyclocondensation | 2,6-dimethylpyrimidin-4-amine |

| β-Keto esters | Amidines | Ultrasound-promoted Cyclocondensation | Substituted 4-pyrimidinols |

| α,β-Unsaturated ketones | NCN-dinucleophiles | [3+3] Cyclocondensation | Pyrimidine-based heterocycles nih.gov |

Once the 2,6-dimethylpyrimidin-4-amine core is assembled, the next step is the regioselective introduction of a bromine atom at the C-5 position. Direct C-H halogenation is a common strategy. Due to the electron-donating nature of the amino and methyl groups, the pyrimidine ring is activated towards electrophilic substitution. The C-5 position is electronically enriched and sterically accessible, making it the most probable site for halogenation.

Reagents such as N-Bromosuccinimide (NBS) are typically used for such transformations, often in the presence of a radical initiator or under photochemical conditions. The precise control of reaction conditions is crucial to prevent over-halogenation or side reactions. A highly regioselective lithiation-substitution protocol has also been described for the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which could be adapted for this purpose. nih.gov

| Substrate | Reagent | Reaction Type | Product |

| 2,6-dimethylpyrimidin-4-amine | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | 5-Bromo-2,6-dimethylpyrimidin-4-amine |

| 2-amino-6-methyl-4(3H)-pyrimidinone | n-BuLi, then electrophile | Lithiation-Substitution | C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinone nih.gov |

Functionalization of Halogenated Pyrimidine Precursors

An alternative strategy begins with a pre-halogenated pyrimidine ring, which is then functionalized to introduce the desired amine group. This approach is particularly useful when the required halogenated precursors are commercially available or easily synthesized.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as amines, onto an aromatic ring that is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. nih.govyoutube.comkhanacademy.org In the context of pyrimidines, the nitrogen atoms in the ring act as electron-withdrawing groups, facilitating SNAr reactions.

To synthesize 5-Bromo-2,6-dimethylpyrimidin-4-amine via this route, a suitable precursor would be a di-halogenated pyrimidine, for instance, 5-bromo-4-chloro-2,6-dimethylpyrimidine. The chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the bromine at C-5. The reaction with ammonia (B1221849) or an ammonia equivalent would proceed via an addition-elimination mechanism, where the amine attacks the C-4 position, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the final product. nih.gov The selectivity of the reaction is governed by the relative lability of the leaving groups and the electronic properties of the pyrimidine ring.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The bromine atom at the C-5 position of 5-Bromo-2,6-dimethylpyrimidin-4-amine serves as a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura cross-coupling is a prominent example, involving the reaction of the bromopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-5 position, leading to a diverse library of pyrimidine derivatives. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and good functional group tolerance. whiterose.ac.uk For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for such transformations. mdpi.com This methodology has been successfully applied to the arylation of other brominated heterocyclic compounds. nih.govmdpi.com

| Substrate | Coupling Partner | Catalyst System | Reaction Type | Product |

| 5-Bromo-2,6-dimethylpyrimidin-4-amine | Arylboronic acid | Pd(PPh₃)₄, Base | Suzuki-Miyaura Coupling | 5-Aryl-2,6-dimethylpyrimidin-4-amine |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Suzuki Coupling mdpi.com | 5-aryl-2-methylpyridin-3-amines mdpi.com |

| Bromo-naphthalene precursor | Various | Palladium catalyst | Cross-coupling | Diverse library of naphthalene derivatives nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Grignard Reactions and Pyrimidyl Grignard Reagent Formation

The use of Grignard reagents in the functionalization of halogenated pyrimidines generally proceeds through two primary pathways. researchgate.net The more prevalent method involves cross-coupling reactions where an alkyl or aryl Grignard reagent is reacted with a halogenated pyrimidine, often catalyzed by transition metals such as palladium, nickel, iron, or cobalt. researchgate.net A less common but equally significant approach is the formation of pyrimidyl Grignard reagents from halogenated pyrimidines, which can then participate in subsequent cross-coupling or addition reactions. researchgate.net

The formation of pyrimidyl Grignard reagents can be achieved through a halogen-metal exchange. For instance, 5-(Pyrimidinyl)magnesium chloride has been successfully prepared by reacting 5-bromopyrimidine with ethylmagnesium chloride in THF at low temperatures (-100 °C). thieme-connect.com This demonstrates a direct method for creating a nucleophilic pyrimidine species capable of further functionalization. thieme-connect.com

Research into the synthesis of substituted 4-aminopyrimidines has uncovered unusual reaction pathways involving Grignard reagents. nih.govacs.org When 4-amino-5-cyano-2-methylpyrimidine is treated with a Grignard reagent, the expected addition to the nitrile group can be accompanied by a nucleophilic addition to the C6 position of the pyrimidine ring. nih.govnih.gov This side reaction is influenced by the Schlenk equilibrium of the Grignard reagent; the Lewis acidic MgX₂ species can coordinate to the N1 nitrogen of the pyrimidine, increasing the electrophilicity of the C6 position and promoting the attack. nih.govacs.org The reaction temperature is a critical parameter for controlling the outcome. For example, maintaining the reaction at 0 °C can favor the formation of C6-substituted 1,2-dihydropyrimidines, whereas warming to 40 °C can lead to the desired keto products from nitrile addition. nih.govacs.org

| Method | Description | Key Features | Example | Reference |

|---|---|---|---|---|

| Cross-Coupling | Reaction of a pre-formed Grignard reagent with a halogenated pyrimidine. | Commonly used; requires a transition metal catalyst (e.g., Pd, Ni). | Coupling of alkyl/aryl Grignard reagents with various chloropyrimidines. | researchgate.net |

| Pyrimidyl Grignard Formation | Formation of a Grignard reagent directly on the pyrimidine ring via halogen-metal exchange. | Creates a nucleophilic pyrimidine ring for further reactions. | 5-bromopyrimidine + EtMgCl → 5-(Pyrimidinyl)magnesium chloride. | thieme-connect.com |

| Nucleophilic Addition | Direct addition of a Grignard reagent to an electrophilic carbon on the pyrimidine ring. | Can lead to dihydropyrimidine byproducts; sensitive to temperature. | Addition to C6 of 4-amino-5-cyano-2-methylpyrimidine. | nih.govacs.org |

Regiocontrol in Pyrimidine Functionalization

Achieving regiocontrol—the ability to functionalize a specific position on the pyrimidine ring—is a significant challenge and a key focus of modern synthetic strategies. The electron-deficient nature of the pyrimidine ring makes its positions (C2, C4, C5, C6) exhibit different reactivities. Advanced techniques using specialized reagents have been developed to allow for the precise and successive functionalization of multiple positions on the pyrimidine ring. thieme-connect.denih.gov For example, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enables successive regio- and chemoselective magnesiations, providing a powerful tool for creating highly functionalized pyrimidine derivatives. nih.gov

Case Studies on Regioselective Displacement Reactions (e.g., reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine)

The compound 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) serves as an excellent case study for understanding regioselectivity in substitution reactions. The reactivity of its three halogenated positions towards nucleophiles and in metal-catalyzed couplings is distinct.

A study on the regioselective displacement reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia confirmed through X-ray crystallography that the reaction selectively forms 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the primary product. researchgate.net This result demonstrates that the chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at C2 or the bromine at C5. researchgate.net

In palladium-catalyzed cross-coupling reactions with organotin reagents, a clear and regioselective order of reactivity has also been established. scispace.com The 4-chloro substituent is the most reactive and is replaced first, followed by the 5-bromo substituent. The 2-chloro substituent is the least reactive of the three. scispace.com This predictable reactivity allows for the sequential and controlled introduction of different functional groups at each position.

| Position | Halogen | Reactivity Order (Nucleophilic Substitution) | Reactivity Order (Pd-Catalyzed Coupling) | Reference |

|---|---|---|---|---|

| C4 | -Cl | 1 (Most Reactive) | 1 (Most Reactive) | researchgate.netscispace.com |

| C5 | -Br | 3 (Least Reactive) | 2 | researchgate.netscispace.com |

| C2 | -Cl | 2 | 3 (Least Reactive) | researchgate.netscispace.com |

Innovative Synthetic Techniques and Green Chemistry Principles

Microwave-Assisted Synthesis in Pyrimidine Derivatization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the preparation of pyrimidine derivatives. orientjchem.org This technique utilizes microwave irradiation to generate rapid and intense heating, which dramatically reduces reaction times, often from many hours to just a few minutes. orientjchem.orgtandfonline.com

Key benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Reactions that might take 12 hours under conventional reflux can often be completed in 20 minutes or less. orientjchem.org

Higher Yields: Microwave-induced procedures frequently result in improved yields of the desired products, with some reactions achieving 65-90% yields. tandfonline.com

Cleaner Reactions: The rapid and controlled heating can minimize the formation of byproducts. orientjchem.org

Simpler Work-up: The efficiency of the reaction often leads to a cleaner reaction mixture, simplifying the purification process. orientjchem.orgtandfonline.com

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | ~12 hours | ~20 minutes | orientjchem.org |

| Yield | Variable, often lower | Good to excellent (e.g., 65-90%) | tandfonline.com |

| Conditions | Prolonged heating | Rapid, intense heating at controlled temperature | orientjchem.org |

| Work-up | Often requires extensive purification | Generally simpler and easier | orientjchem.orgtandfonline.com |

Environmentally Benign Synthetic Protocols

The adoption of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. nih.gov For pyrimidine derivatives, this involves using safer solvents, reducing waste, and employing catalysts instead of stoichiometric reagents. rasayanjournal.co.in

One of the most significant green chemistry approaches is the use of water as a reaction solvent. jmaterenvironsci.com Water is non-toxic, inexpensive, and environmentally safe. Several catalytic systems have been developed that are highly effective in aqueous media for synthesizing pyrimidine derivatives. For example, diammonium hydrogen phosphate (DAHP) and tetrabutylammonium bromide (TBAB) have been successfully used as catalysts for multicomponent reactions in water or aqueous ethanol to produce pyrano[2,3,d]pyrimidine derivatives with high yields. jmaterenvironsci.com

Other environmentally benign protocols include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.in

Solvent-Free Reactions: Techniques like "Grindstone Chemistry" involve the mechanical grinding of solid reactants, eliminating the need for hazardous organic solvents. researchgate.net

Use of Green Catalysts and Ionic Liquids: The development of recyclable catalysts and ionic liquids (often called "Green Solvents") provides sustainable alternatives to traditional reagents and solvents. rasayanjournal.co.in

These green approaches not only minimize environmental impact but also offer economic benefits through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Elucidation of Reactivity Patterns and Mechanistic Pathways of 5 Bromo 2,6 Dimethylpyrimidin 4 Amine

Detailed Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide array of substituents onto the electron-deficient pyrimidine ring.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the C5 position of the pyrimidine ring, which bears the bromine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

Leaving Group Departure: The Meisenheimer complex then eliminates the bromide ion (Br-), a good leaving group, to restore the aromaticity of the pyrimidine ring and yield the final substituted product.

The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the nature and position of the substituents. In the case of 5-bromo-2,6-dimethylpyrimidin-4-amine, the existing substituents play a crucial role in directing the outcome of nucleophilic substitution.

In polysubstituted pyrimidines, the position of nucleophilic attack is highly regioselective. For instance, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack preferentially occurs at the C4 position. researchgate.net While the amino group in 5-bromo-2,6-dimethylpyrimidin-4-amine is electron-donating, the general principles of regioselectivity in pyrimidines suggest that the C4 and C6 positions are the most activated towards nucleophilic attack. However, the presence of the bromine at C5 makes it the primary site for substitution via the addition-elimination mechanism.

The table below illustrates the typical regioselectivity observed in the SNAr reactions of substituted pyrimidines.

| Substituent at C5 | Nucleophile | Preferred Position of Attack |

| Electron-withdrawing | Amine | C4/C6 |

| Electron-donating | Alkoxide | C2 |

| Halogen | Thiolate | C of Halogen |

Exploration of Cross-Coupling Chemistries

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and 5-bromo-2,6-dimethylpyrimidin-4-amine is an excellent substrate for such transformations.

The bromine atom at the C5 position of 5-bromo-2,6-dimethylpyrimidin-4-amine provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This reaction allows for the formation of a new C(sp²)–C(sp²) bond by coupling the pyrimidine core with a variety of organoboron compounds in the presence of a palladium catalyst and a base. mdpi.com

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromo-2,6-dimethylpyrimidin-4-amine to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired product is released, regenerating the Pd(0) catalyst.

This methodology has been successfully applied to synthesize a variety of 5-aryl- and 5-heteroarylpyrimidines. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

The following table provides representative examples of Suzuki-Miyaura cross-coupling reactions with brominated heterocycles.

| Brominated Heterocycle | Boronic Acid/Ester | Catalyst | Base | Product |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine |

| 3-Bromo-2-aminopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Amino-3-(4-methoxyphenyl)pyridine |

While less common than palladium-catalyzed methods, the formation of a Grignard reagent from 5-bromo-2,6-dimethylpyrimidin-4-amine offers an alternative route for C-C bond formation. researchgate.net This typically involves the reaction of the brominated pyrimidine with magnesium metal. However, the presence of the amino group can complicate this reaction, potentially requiring protection-deprotection steps.

Once formed, the pyrimidyl Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new functional groups at the C5 position. nih.gov The reaction of Grignard reagents with halogenated pyrimidines can proceed via a cross-coupling mechanism, often catalyzed by transition metals like iron or nickel. researchgate.net

Mechanistic Studies of Halogenation Processes (e.g., Electrophilic Substitution)

While the pyrimidine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of activating groups such as the amino and methyl groups in 2,6-dimethylpyrimidin-4-amine can facilitate such reactions. youtube.com The bromination of 2,6-dimethylpyrimidin-4-amine to form 5-bromo-2,6-dimethylpyrimidin-4-amine is an example of an electrophilic aromatic substitution reaction.

The mechanism of bromination of pyrimidines can vary depending on the reaction conditions. In aqueous acidic solutions, the reaction may involve the formation of an addition compound followed by elimination to yield the substitution product. rsc.org In the case of 2-aminopyrimidines, direct halogenation can be achieved in an aqueous solution at elevated temperatures or in an aqueous acidic solution at room temperature. google.com The use of a carbonate, oxide, or phosphate of a Group 2 metal has been shown to improve the yield of the 5-halogenated product. google.com

The electrophilic substitution mechanism generally involves the attack of an electrophile (in this case, Br⁺ or a source thereof) on the electron-rich C5 position of the pyrimidine ring, which is activated by the C4-amino and C2/C6-methyl groups. This attack forms a positively charged intermediate, a sigma complex or arenium ion, which is resonance-stabilized. Subsequent deprotonation at the C5 position restores the aromaticity of the ring and yields the 5-bromo product.

Strategic Derivatization and Scaffold Engineering Based on 5 Bromo 2,6 Dimethylpyrimidin 4 Amine

Application of the Intermediate Derivatization Method (IDM) in Chemical Compound Design

The Intermediate Derivatization Method (IDM) is a powerful strategy in modern chemical discovery, particularly in the agrochemical and pharmaceutical fields. researchgate.netnih.gov This approach diverges from random screening by focusing on the systematic chemical modification of a key, often commercially available, intermediate. researchgate.net The core principle is to apply a wide array of synthetic reactions to a central scaffold, thereby efficiently generating a library of innovative and patentable chemical structures. researchgate.netnih.gov

5-Bromo-2,6-dimethylpyrimidin-4-amine is an ideal candidate for the IDM approach. Its structure contains several points for modification: the reactive bromine atom at the C5 position, the amino group at C4, and the methyl groups. The bromine atom, in particular, acts as a versatile handle for a variety of cross-coupling and substitution reactions. By leveraging this intermediate, chemists can rapidly construct a diverse set of derivatives without needing to build the pyrimidine (B1678525) core from scratch for each new compound. This method enhances the efficiency of discovering lead compounds by shortening research timelines and reducing costs. researchgate.netnih.gov For instance, a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized through nucleophilic substitution reactions with various sulfonyl and acid chlorides, demonstrating the utility of a similar scaffold in generating a library of compounds for biological screening. researchgate.net

Tailoring Pyrimidinamine Scaffolds for Diverse Synthetic Applications

The pyrimidinamine scaffold, as exemplified by 5-Bromo-2,6-dimethylpyrimidin-4-amine, is highly adaptable for a wide range of synthetic applications. The strategic placement of the bromine atom and the amino group allows for selective and sequential reactions to build molecular complexity.

The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting molecules. A similar approach has been successfully used with other bromo-substituted heterocycles, like 5-bromo-2-methylpyridin-3-amine, to synthesize a series of novel derivatives. mdpi.com Stille coupling is another method used to introduce substituents, such as a vinyl group, at the C5 position of a pyrimidine ring. cardiff.ac.uk

Furthermore, the pyrimidine ring is susceptible to nucleophilic aromatic substitution, especially at positions bearing a halogen. While the C5-bromo substituent can be replaced, studies on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) show that halogens at the C2 and C4 positions are more typically targeted for substitution by nucleophiles like primary and secondary amines. researchgate.net In one study, a series of 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) derivatives were subjected to palladium-catalyzed amination reactions to produce twenty-eight different coupled compounds, showcasing the power of this method in tailoring the scaffold. nih.gov

The amino group on the 5-Bromo-2,6-dimethylpyrimidin-4-amine scaffold can also be modified, for example, through acylation or by serving as a directing group for further reactions. mdpi.com This multi-faceted reactivity allows chemists to precisely engineer the final structure for specific applications, from medicinal chemistry to materials science.

The table below summarizes key synthetic transformations used to tailor the pyrimidinamine scaffold.

| Reaction Type | Reagents & Conditions | Position of Modification | Outcome |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C5-Br | Formation of a new C-C bond, introduction of aryl/heteroaryl groups. mdpi.com |

| Stille Coupling | Organostannanes (e.g., (tributylstannyl)ethylene), Pd catalyst | C5-Cl (by analogy) | Introduction of vinyl and other organic groups. cardiff.ac.uk |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C5-Br (or other halogens) | Formation of C-N bonds, introduction of substituted amino groups. nih.gov |

| Nucleophilic Substitution | Amines, Sulfonamides, Acid Chlorides | Halogenated positions (C2, C4, C5) | Displacement of the halogen to introduce new functional groups. researchgate.netresearchgate.net |

| Acylation | Acetic Anhydride, Acid | C4-NH₂ | Modification of the amino group, altering electronic properties and steric hindrance. mdpi.com |

Structure-Reactivity Relationship Studies in Pyrimidinamine Derivatives

The reactivity of the pyrimidinamine scaffold is a direct consequence of the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. growingscience.com This inherent electron deficiency generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. growingscience.compharmaguideline.com

The substituents on 5-Bromo-2,6-dimethylpyrimidin-4-amine modulate this intrinsic reactivity in specific ways:

Amino Group (-NH₂): As a strong electron-donating group, the amino group at C4 activates the ring, counteracting some of the electron deficiency caused by the ring nitrogens.

Methyl Groups (-CH₃): These are weakly electron-donating groups that slightly increase the electron density of the ring.

Bromo Group (-Br): The bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) but can be electron-donating through resonance (+M effect). On the pyrimidine ring, its primary role is often as a good leaving group in nucleophilic substitution and as a reactive site for metal-catalyzed cross-coupling reactions.

Studies on related substituted pyrimidines provide significant insight into the structure-reactivity relationships. A key study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia (B1221849) demonstrated clear regioselectivity. The chlorine atom at the C4 position was preferentially displaced over the chlorine at the C2 position, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net This indicates that the C4 position is more activated towards nucleophilic attack than the C2 position in this scaffold. Such regioselectivity is crucial for planning multi-step synthetic sequences.

The electronic nature of substituents on incoming nucleophiles or coupling partners also plays a critical role. In the synthesis of pyrimidine derivatives, the scope of compatible substrates often includes both electron-rich and electron-deficient partners, highlighting the versatility of the scaffold. organic-chemistry.org The interplay between the electronic character of the pyrimidine core and its substituents dictates the feasibility, rate, and outcome of chemical transformations.

The following table outlines the influence of substituents on the reactivity of the pyrimidinamine ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| **Amino (-NH₂) ** | C4 | Strong Electron-Donating (Resonance) | Activates the ring, potentially directing electrophiles, though such reactions are rare for pyrimidines. |

| Methyl (-CH₃) | C2, C6 | Weak Electron-Donating (Inductive) | Slightly increases ring electron density. |

| Bromo (-Br) | C5 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Acts as a key reactive handle and leaving group for substitution and cross-coupling reactions. nih.gov |

| Ring Nitrogens | N1, N3 | Strong Electron-Withdrawing | Creates overall electron-deficient character, making the ring susceptible to nucleophilic attack. growingscience.com |

Computational and Theoretical Chemical Studies on 5 Bromo 2,6 Dimethylpyrimidin 4 Amine Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of organic molecules. epstem.net By solving approximations of the Schrödinger equation, DFT can determine a molecule's electron distribution, orbital energies, and other key electronic parameters.

Detailed DFT calculations have been performed on pyrimidine (B1678525) derivatives to understand their fundamental properties. epstem.netjchemrev.com For systems analogous to 5-Bromo-2,6-dimethylpyrimidin-4-amine, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664), calculations using the B3LYP functional with a 6-311++G(**) basis set provide a clear picture of the electronic landscape. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. epstem.net

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, suggesting higher reactivity and the potential for charge transfer within the molecule. epstem.netnih.gov For instance, a comparative study on 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) provides valuable reference data. nih.gov

Table 1: Calculated Electronic Properties of a Related Pyrimidine System (ABMP)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.45 | Electron-donating capability |

| ELUMO | -1.53 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.92 | Chemical reactivity and stability |

Source: Data derived from a study on 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) using DFT/B3LYP/6-311++G(d,p) method. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated from these calculations to visualize the charge distribution on the molecule. These maps reveal electron-rich (negative) regions susceptible to electrophilic attack and electron-poor (positive) regions prone to nucleophilic attack, thereby predicting sites of reaction. epstem.net Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.govsigmaaldrich.com

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational modeling is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states (TS), and calculate the activation energies required to move from reactants to products. arxiv.orgnih.gov This provides a detailed understanding of why a reaction proceeds through a particular pathway.

For a molecule like 5-Bromo-2,6-dimethylpyrimidin-4-amine, potential reactions include nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced, or cross-coupling reactions at the C-Br bond. researchgate.netrsc.org Computational modeling of these pathways involves:

Geometry Optimization: Calculating the lowest energy structure for all reactants, intermediates, products, and transition states. arxiv.org

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for a TS).

Energy Profiling: Determining the relative energies of each species along the reaction coordinate to map out the most favorable pathway. acs.org

For example, in a hypothetical SNAr reaction, calculations would model the formation of the Meisenheimer complex (the intermediate) and the subsequent loss of the bromide leaving group. The calculated activation energies for each step would reveal the rate-determining step of the reaction. rsc.org Similarly, for a palladium- or nickel-catalyzed cross-coupling reaction, DFT can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. acs.org Computational studies on related systems have shown how ligands on the metal catalyst can influence the energy profile and prevent side reactions. acs.org

Table 2: Representative Data from Computational Modeling of a Reaction Pathway

| Parameter | Description | Example Insight |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea indicates a faster reaction rate. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Reveals the specific atomic arrangement during bond formation/breaking. |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |

Source: Conceptual table based on principles of computational reaction modeling. arxiv.orgnih.govacs.org

These computational insights are crucial for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve yields and selectivity. rsc.org

Theoretical Approaches to Regioselectivity and Selectivity in Pyrimidine Systems

Regioselectivity refers to the preference for a reaction to occur at one position over another. In pyrimidine systems, the positions of substituents dramatically influence the electronic properties of the ring and, therefore, the outcome of chemical reactions. Theoretical approaches can predict and explain this selectivity. nih.gov

The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The existing substituents on 5-Bromo-2,6-dimethylpyrimidin-4-amine (an electron-donating amino group, two weakly donating methyl groups, and an electron-withdrawing bromo group) create a complex electronic environment.

Theoretical analysis can explain observed regioselectivity in several ways:

Charge Distribution Analysis: As determined by methods like NBO, the calculated partial charges on the ring's carbon atoms can indicate sites prone to nucleophilic attack (more positive charge) or electrophilic attack (more negative charge).

Frontier Molecular Orbital (FMO) Theory: The shape and location of the LUMO can predict the site of nucleophilic attack. The nucleophile's HOMO will preferentially interact with the largest lobe of the pyrimidine's LUMO.

Studies on related systems provide clear examples. In the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849), substitution occurs regioselectively at the C4 position, displacing a chlorine atom to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975). researchgate.net This outcome is governed by the relative activation of the C2 and C4 positions by the substituents. Similarly, the directed metalation of pyrimidines using specialized zinc bases shows high regioselectivity for the C2 position, which is the most acidic site, allowing for subsequent functionalization. nih.gov For 5-Bromo-2,6-dimethylpyrimidin-4-amine, the presence of the amino group at C4 and the methyl group at C2 would likely deactivate these positions toward certain types of nucleophilic attack, directing reactions elsewhere. The bromine at C5 makes this position a prime site for metal-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization Methodologies for Pyrimidinamine Analogs in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pyrimidinamine analogs. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be determined.

For 5-Bromo-2,6-dimethylpyrimidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the amine protons. The two methyl groups at positions 2 and 6, while chemically similar, may exhibit slightly different chemical shifts depending on the solvent and other experimental conditions. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would provide complementary information, with distinct resonances for the two methyl carbons and the four pyrimidine (B1678525) ring carbons. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. The chemical shifts of the other ring carbons (C2, C4, and C6) would provide further confirmation of the substitution pattern.

A related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was analyzed using ¹H-NMR spectroscopy. researchgate.net The spectrum, recorded in CDCl₃, showed a singlet for the methyl protons at δ = 2.58 ppm and aromatic protons in the range of δ = 6.92-7.68 ppm. researchgate.net While not the exact target compound, this data provides insight into the expected regions for signals in similar brominated and methylated heterocyclic systems.

Interactive Data Table: Predicted NMR Data for 5-Bromo-2,6-dimethylpyrimidin-4-amine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 - 2.6 | Singlet | 2 x CH₃ |

| ¹H | Variable (broad) | Singlet | NH₂ |

| ¹³C | ~20 - 25 | Quartet | 2 x CH₃ |

| ¹³C | ~100 - 110 | Singlet | C5-Br |

| ¹³C | ~155 - 165 | Singlet | C2, C4, C6 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or more decimal places, HRMS allows for the confident determination of the molecular formula.

For 5-Bromo-2,6-dimethylpyrimidin-4-amine, HRMS would be used to confirm its elemental composition of C₆H₈BrN₃. The presence of the bromine atom is particularly distinctive in mass spectrometry due to its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units. This pattern serves as a clear indicator of the presence of a single bromine atom in the molecule.

For instance, the molecular weight of the related compound 2-amino-5-bromo-4,6-dimethylpyridine is 201.06 g/mol . sigmaaldrich.com For 5-Bromo-2,6-dimethylpyrimidin-4-amine, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (C₆H₈⁷⁹BrN₃).

Interactive Data Table: Expected HRMS Data for 5-Bromo-2,6-dimethylpyrimidin-4-amine

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Molecular Formula |

| [M+H]⁺ | 202.0032 | 204.0011 | C₆H₉BrN₃ |

X-ray Crystallography for Definitive Solid-State Structural Analysis

For 5-Bromo-2,6-dimethylpyrimidin-4-amine, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine ring and the spatial orientation of the bromo and dimethylamino substituents. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine ring nitrogens, which dictate the crystal packing.

A study on the related compound 5-Bromo-2-chloropyrimidin-4-amine showed that the pyrimidine ring is essentially planar. nih.govresearchgate.net In the crystal structure of this analog, molecules are linked into dimers by N—H⋯N hydrogen bonds. nih.govresearchgate.net These dimers are further connected by additional N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.govresearchgate.net Similar interactions would be expected for 5-Bromo-2,6-dimethylpyrimidin-4-amine, influencing its solid-state properties.

Interactive Data Table: Crystallographic Data for the Analog 5-Bromo-2-chloropyrimidin-4-amine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.0297 (1) | nih.gov |

| b (Å) | 8.1542 (2) | nih.gov |

| c (Å) | 13.4163 (3) | nih.gov |

| β (°) | 90.491 (2) | nih.gov |

| V (ų) | 659.62 (2) | nih.gov |

| Z | 4 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of 5-Bromo-2,6-dimethylpyrimidin-4-amine, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed around 2850-3000 cm⁻¹. Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, would appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the range of 500-700 cm⁻¹.

Analysis of related pyrimidine derivatives shows characteristic IR absorption bands. For example, synthesized pyrimidine derivatives exhibit vibrations for C-H aromatic stretching at 2920-2978 cm⁻¹, C=C stretching around 1570-1596 cm⁻¹, and C=N aromatic stretching at 1525-1575 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for 5-Bromo-2,6-dimethylpyrimidin-4-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Methyl (C-H) | Stretching | 2850 - 3000 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1650 |

| C-Br | Stretching | 500 - 700 |

Broader Academic and Synthetic Utility of 5 Bromo 2,6 Dimethylpyrimidin 4 Amine and Its Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

5-Bromo-2,6-dimethylpyrimidin-4-amine and its close analogues are highly valued as foundational materials in the construction of more complex molecular architectures. The strategic placement of the bromine atom at the C5 position makes it an ideal handle for various metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this single precursor.

For instance, the bromine atom can readily participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming new carbon-carbon bonds. This reactivity is crucial for synthesizing a wide range of substituted pyrimidines. nih.gov The utility of bromo-pyrimidine cores is exemplified in the synthesis of complex pharmaceuticals like Macitentan, an orally active dual endothelin receptor antagonist, which features a substituted pyrimidine (B1678525) structure. nih.gov

Furthermore, both the bromine and the amino group can be subjected to various nucleophilic substitution reactions. The amino group can be acylated or alkylated, while the bromine atom can be displaced by a variety of nucleophiles, enabling the synthesis of a multitude of derivatives. researchgate.net This dual reactivity allows for a stepwise and controlled elaboration of the pyrimidine core. Researchers have successfully synthesized series of novel derivatives, such as 2-amino-5-bromo-4(3H)-pyrimidinones and 5-bromo-2-chloropyrimidin-4-amine derivatives, demonstrating the compound's role as a versatile starting material. researchgate.netresearchgate.net This versatility facilitates the creation of compound libraries for screening and lead optimization in drug discovery programs. epa.gov

| Starting Material/Core | Reaction Type | Resulting Derivative Class | Application/Significance | Reference |

|---|---|---|---|---|

| 5-Bromo-2,6-dimethylpyrimidin-4-amine | Suzuki-Miyaura Coupling | 5-Aryl-2,6-dimethylpyrimidin-4-amines | Synthesis of complex molecules, drug discovery intermediates. | nih.gov |

| 2-amino-6-methyl-4(3H)-pyrimidinone | Bromination & Lithiation-Substitution | 6-Substituted 2-amino-5-bromo-4(3H)-pyrimidinones | Evaluation for antiviral activity. | researchgate.net |

| 5-bromo-2-chloropyrimidin-4-amine | Nucleophilic Substitution | N-(5-bromo-2-chloro-pyrimidin-4-yl)benzenesulfonamides | Antimicrobial agents. | researchgate.netresearchgate.net |

| Bromo-pyrimidine moiety | Multi-step synthesis | Macitentan (endothelin receptor antagonist) | Pharmaceutical drug. | nih.gov |

Contributions to the Development of New Synthetic Methodologies

The utility of 5-Bromo-2,6-dimethylpyrimidin-4-amine and related structures has spurred the development of new and efficient synthetic protocols. The need to selectively modify different positions on the pyrimidine ring has led to innovative strategies in organic synthesis.

A notable example is the development of a highly regioselective lithiation–substitution protocol for the synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones. researchgate.net This method allows for precise chemical modification at the C6 position, a transformation that is otherwise challenging, thereby enabling detailed structure-activity relationship (SAR) studies. researchgate.net

Furthermore, the demand for these pyrimidine building blocks in industrial and research settings has driven the creation of practical and scalable synthetic routes. nih.gov Research has focused on developing efficient, one-pot procedures, such as the zincation/Cu(OAc)2-catalyzed amination sequence for direct amination of heteroarenes, to access a diverse range of aromatic and heteroaromatic amines under mild conditions. nih.gov While some of these methods have been demonstrated on analogous pyridine (B92270) systems, the principles are often translatable to pyrimidine chemistry, aiding in the development of more robust and atom-economical syntheses for this important class of compounds. researchgate.net The development of ultrasound-assisted cyclization reactions also represents an advance, offering shorter reaction times compared to conventional methods for pyrimidine synthesis. nih.gov

Importance in Agrochemical Lead Discovery and Design Methodologies

The pyrimidinamine scaffold is of significant interest in the field of agrochemicals, serving as the structural basis for several commercial fungicides and herbicides. nih.govfrontiersin.org These compounds often function by inhibiting crucial biological pathways in fungi or weeds, such as the biosynthesis of essential amino acids like methionine or by disrupting pyrimidine biosynthesis. researchgate.netnih.govnih.gov

Pyrimidinamine derivatives are considered promising agricultural compounds due to their high efficacy and, in some cases, novel modes of action that can combat the growing problem of pesticide resistance. researchgate.netresearchgate.net For example, commercial fungicides like cyprodinil (B131803) and diflumetorim (B165605) are based on the pyrimidinamine structure. nih.gov

Research in this area actively uses brominated pyrimidines as key intermediates to generate novel agrochemical candidates. In one study, a 7-(2-((5-Bromo-6-methylpyrimidin-4-yl)amino)ethoxy) moiety was incorporated into a complex coumarin (B35378) structure to create new agents for fungal control. nih.govacs.org This demonstrates the direct use of a close derivative of 5-Bromo-2,6-dimethylpyrimidin-4-amine in the design and synthesis of potential new fungicides. nih.govacs.org The ability to systematically modify the pyrimidine core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships to develop new, effective crop protection agents. researchgate.netacs.org The pyridine and pyrimidine classes of herbicides are known for their selective toxicity to broadleaf weeds in a variety of agricultural and non-agricultural settings. epa.gov

| Agrochemical Class | Example Compound | Mode of Action | Significance | Reference |

|---|---|---|---|---|

| Pyrimidinamine Fungicides | Cyprodinil, Pyrimethanil | Inhibition of methionine biosynthesis. | Effective against various plant fungal diseases. | nih.govnih.govnih.gov |

| Pyrimidinamine Fungicides | Diflumetorim | Inhibition of mitochondrial complex II. | Used as a template for designing new fungicides. | researchgate.netnih.gov |

| Experimental Fungicides | Coumarin-pyrimidine hybrids | Antifungal activity against various phytopathogens. | Demonstrates use of bromo-pyrimidinamine building blocks. | nih.govacs.org |

| Pyridine/Pyrimidine Herbicides | Aminopyralid, Clopyralid | Auxin mimics, selective against broadleaf weeds. | Used in agriculture and land management. | epa.gov |

| Experimental Herbicides | Tetflupyrolimet | Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). | Represents a new mode of action for herbicides. | researchgate.net |

Foundations for Future Research Directions in Pyrimidinamine Chemistry

The established versatility and biological relevance of 5-Bromo-2,6-dimethylpyrimidin-4-amine and its derivatives provide a solid foundation for future research. The ongoing need for new therapeutic agents and sustainable agricultural solutions ensures that pyrimidinamine chemistry will remain a vibrant area of investigation.

Future work will likely focus on several key areas. The development of even more sophisticated and selective synthetic methodologies will continue to be a priority, enabling the construction of increasingly complex and precisely functionalized pyrimidine-based molecules. This includes the expansion of catalytic C-H functionalization techniques to further streamline synthetic pathways.

In medicinal chemistry, the pyrimidine scaffold will continue to be exploited as a "privileged structure" and a bioisosteric replacement for phenyl and other aromatic rings, a strategy that can improve potency and pharmacokinetic properties. nih.gov The synthesis of novel compound libraries based on the 5-Bromo-2,6-dimethylpyrimidin-4-amine core will be crucial for screening against a wider range of biological targets, including protein kinases, transporters, and enzymes implicated in various diseases. nih.govnih.gov

In the agrochemical sector, the search for new fungicides and herbicides with novel modes of action is critical to manage resistance. researchgate.net The pyrimidinamine skeleton is a proven template for this work, and future research will involve creating and screening derivatives against plant pathogens and weeds, potentially leveraging overlaps in the molecular targets of herbicides and fungicides for new discovery pathways. researchgate.netnih.gov The exploration of pyrimidine derivatives as antibacterial and insecticidal agents also presents a promising avenue for future development. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Bromo-2,6-dimethylpyrimidin-4-amine?

- Synthesis : Common routes involve halogenation of 2,6-dimethylpyrimidin-4-amine using brominating agents (e.g., NBS or Br₂ in controlled conditions) or modifying pre-halogenated pyrimidine scaffolds. For example, substitution reactions on 5-bromo-4-chloro-2,6-dimethylpyrimidine (a structural analog) with ammonia can yield the target compound .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. X-ray crystallography (via SHELX refinement) provides definitive structural confirmation .

Q. What safety protocols are critical when handling 5-Bromo-2,6-dimethylpyrimidin-4-amine?

- Preventive Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in airtight containers away from light and moisture.

- Emergency Response : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Avoid dispersing dust to prevent environmental contamination .

Q. How can researchers identify and mitigate common impurities in synthesized batches?

- Detection : Chromatographic methods (HPLC, TLC) paired with UV-vis or MS detection identify byproducts like de-brominated derivatives or dimethylated isomers.

- Mitigation : Optimize reaction stoichiometry and purification steps (e.g., recrystallization from acetonitrile or column chromatography). Monitor reaction intermediates using real-time FTIR .

Q. What are the typical applications of this compound in heterocyclic chemistry?

- It serves as a precursor for functionalized pyrimidines, such as Suzuki couplings to introduce aryl groups or nucleophilic substitutions to replace bromine with amines/thiols. Its methyl groups enhance steric effects, influencing regioselectivity in cross-coupling reactions .

Q. How should researchers design initial experiments to study reactivity?

- Approach : Start with small-scale reactions (10–50 mg) to test solvents (DMF, THF), temperatures (RT to 80°C), and catalysts (e.g., Pd for cross-couplings). Use DOE (Design of Experiments) principles to vary parameters systematically. Track progress via LC-MS and isolate products for structural validation .

Advanced Research Questions

Q. How can crystallographic data for 5-Bromo-2,6-dimethylpyrimidin-4-amine be refined using SHELX software?

- Workflow : Process diffraction data with SHELXC/D for structure solution and SHELXL for refinement. Use Olex2 or WinGX for visualization. Key parameters include anisotropic displacement for bromine atoms and hydrogen placement via riding models. Address twinning or disorder using SHELXL’s TWIN/BASF commands .

- Validation : Check R-factors (<5%), bond length deviations (±0.02 Å), and residual electron density peaks. Compare geometry to similar pyrimidines in the Cambridge Structural Database .

Q. How should contradictory data between NMR and X-ray results be resolved?

- Root Cause Analysis : NMR may detect dynamic processes (e.g., tautomerism) not evident in solid-state X-ray data. For static discrepancies, re-examine sample purity (e.g., polymorphs or solvates).

- Method Triangulation : Supplement with computational modeling (DFT for optimized geometries) or variable-temperature NMR to probe conformational flexibility .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogs of this compound?

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups with ethyl/cyclopropyl). Use libraries like PubChem to identify derivatives (e.g., 5-bromo-6-fluoropyridin-2-amine) for bioactivity comparisons .

- Activity Profiling : Test analogs in enzyme assays (e.g., kinase inhibition) or cellular models. Correlate electronic (Hammett σ) or steric (Taft Es) parameters with potency .

Q. What computational methods are suitable for modeling the reactivity of this compound?

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (DMSO, water) using AMBER or GROMACS.

- Quantum Mechanics (QM) : Calculate reaction pathways (e.g., bromine substitution) at the DFT/B3LYP level. Compare activation energies for different leaving groups .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.